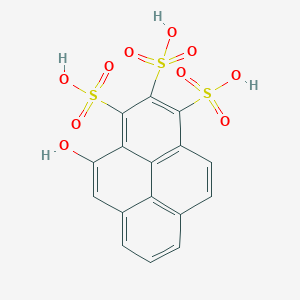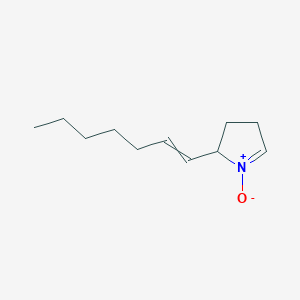
2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole is a chemical compound with a unique structure that includes a heptenyl group attached to a dihydropyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole typically involves the reaction of hept-1-en-1-yl derivatives with pyrrole precursors under controlled conditions. Common reagents used in the synthesis include catalysts like palladium or platinum, which facilitate the formation of the desired product through processes such as hydrogenation or cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substituting Agents: Halogens, alkylating agents
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved can vary depending on the context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Hept-1-en-1-yl)pyrimidine
- 2-[(1E)-hept-1-en-1-yl]-2H-thiopyran
- (1S,2S)-1-(hept-1-en-1-yl)-2-heptylcyclopentane
Uniqueness
2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole is unique due to its specific structural features, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
105554-17-4 |
|---|---|
Molekularformel |
C11H19NO |
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
2-hept-1-enyl-1-oxido-3,4-dihydro-2H-pyrrol-1-ium |
InChI |
InChI=1S/C11H19NO/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h6,8,10-11H,2-5,7,9H2,1H3 |
InChI-Schlüssel |
GDZDBMIUBLZHIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CC1CCC=[N+]1[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


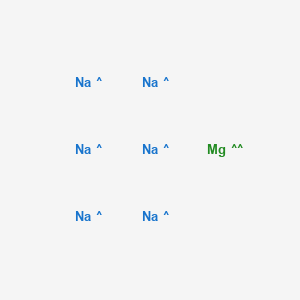
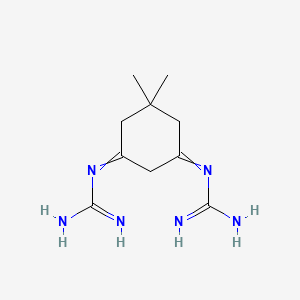
![1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene](/img/structure/B14319524.png)
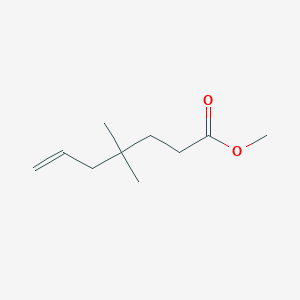
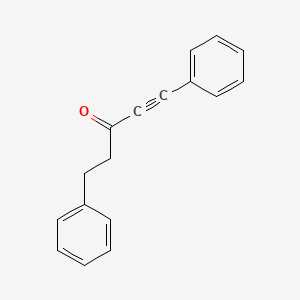
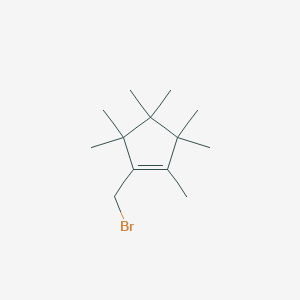
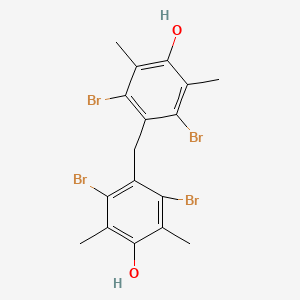

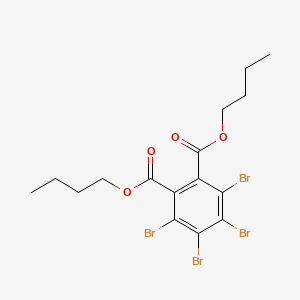
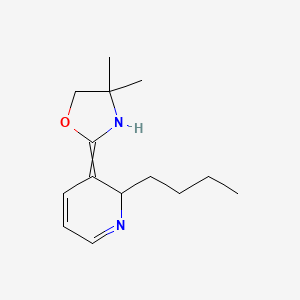


![6-Oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14319588.png)
